3-(2-Iodophenyl)-5-methylisoxazole-4-carboxylic acid
Description
3-(2-Iodophenyl)-5-methylisoxazole-4-carboxylic acid is a halogenated isoxazole derivative characterized by an iodine atom at the 2-position of the phenyl ring attached to the isoxazole core.
Properties
Molecular Formula |
C11H8INO3 |
|---|---|
Molecular Weight |
329.09 g/mol |
IUPAC Name |
3-(2-iodophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8INO3/c1-6-9(11(14)15)10(13-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) |
InChI Key |
XUQQYHZAFUOHMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2I)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Introduction of the Iodine Atom: The iodine atom can be introduced via an electrophilic aromatic substitution reaction using iodine and a suitable oxidizing agent.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenols are treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Iodophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of isoxazole oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
3-(2-Iodophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Iodophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
*logP values estimated using fragment-based methods.
- Iodine vs.
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-methoxyphenyl derivative (electron-donating) exhibits lower logP than halogenated analogs, suggesting substituent polarity significantly impacts solubility .
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